3,4-Dichloro-N-(cyanomethyl)benzamide is a synthetic organic compound characterized by its molecular formula . This compound features two chlorine atoms located on the benzene ring and a cyanomethyl group attached to the phenyl ring. It is primarily utilized in various scientific research applications, including chemistry, biology, and medicine, where it serves as an intermediate in the synthesis of more complex organic molecules and is studied for potential biological activity.
The compound is classified under benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. The synthesis of 3,4-dichloro-N-(cyanomethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(cyanomethyl)aniline in the presence of a base such as triethylamine.
The synthesis of 3,4-dichloro-N-(cyanomethyl)benzamide can be achieved through the following steps:
In industrial settings, automated reactors may be used to control reaction conditions precisely, allowing for large-scale production with consistent quality.
The molecular structure of 3,4-dichloro-N-(cyanomethyl)benzamide includes:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. In particular:
3,4-Dichloro-N-(cyanomethyl)benzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles such as amines can also be employed under basic or acidic conditions for substitution reactions.
The mechanism of action for 3,4-dichloro-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and molecular targets are context-dependent and may vary based on its application in research or drug development.
Relevant data from spectroscopic analyses helps confirm these properties, ensuring that they align with expected values based on molecular structure.
3,4-Dichloro-N-(cyanomethyl)benzamide has several significant applications:
This compound exemplifies the versatility of synthetic organic compounds in scientific research and industrial applications.
The systematic IUPAC name for this compound is 3,4-dichloro-N-(cyanomethyl)benzamide, which precisely defines its molecular structure: a benzamide core substituted with chlorine atoms at positions 3 and 4 on the benzene ring, and an N-bound cyanomethyl group (–CH₂CN) on the amide nitrogen [2].
The structural representation consists of three key moieties:
Table 1: Key Structural Identifiers
| Identifier | Value |
|---|---|
| Canonical SMILES | N#CCNC(=O)C1=CC=C(Cl)C(Cl)=C1 |
| InChI | InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14) |
| InChI Key | WCNAHBISEUGYQU-UHFFFAOYSA-N |
The SMILES and InChI strings encode the connectivity and stereochemical features, confirming the absence of chiral centers. The planar benzene ring and linear cyano group suggest potential for crystallinity and π-π stacking .
The compound has the molecular formula C₉H₆Cl₂N₂O, indicating nine carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom [2]. This formula satisfies the valency requirements for organic structures and aligns with the IUPAC name.
The molecular weight is 229.07 g/mol, calculated as:
This mass is detectable via mass spectrometry as the [M]⁺ ion peak and serves as a benchmark for analytical characterization.
This compound is referenced by multiple synonyms across chemical databases, including:
Table 2: Registry Identifiers
| Registry Type | Identifier |
|---|---|
| CAS Number | 22198-20-5 |
| PubChem CID | Not available* |
| ChemSpider ID | Not available* |
PubChem and ChemSpider entries for this compound were not retrieved in the search results, though commercial suppliers list the CAS authoritatively.*
The CAS Registry Number 22198-20-5 is the primary unique identifier for this compound, universally recognized in chemical inventory and regulatory contexts [2]. Commercial suppliers like AiFChem and BLDPharm use this CAS for cataloging, though detailed PubChem entries require cross-referencing beyond the provided results.
Table 3: Commercial Supplier Catalog References
| Supplier | Catalog Reference |
|---|---|
| AiFChem | Product-ACYRNC005 |
| BLDPharm | 22198-20-5 |
The compound is exclusively listed for scientific research, with explicit exclusions for personal or animal use [2].
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5